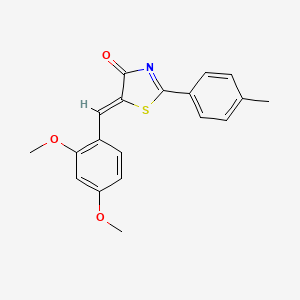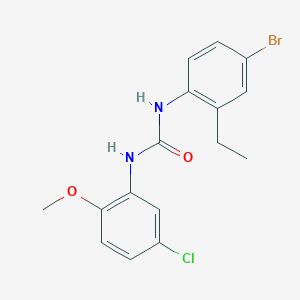
N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea
Vue d'ensemble
Description
N-(4-bromo-2-ethylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea, commonly known as BCEU, is a synthetic compound that has gained increasing attention in scientific research due to its potential biological and pharmacological activities. BCEU belongs to the family of phenylurea derivatives, which are known to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Applications De Recherche Scientifique
BCEU has been the subject of several scientific studies due to its potential biological and pharmacological activities. One of the most promising applications of BCEU is its antitumor activity. In vitro studies have shown that BCEU inhibits the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. BCEU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of BCEU is not fully understood, but it is believed to involve the inhibition of several cellular processes that are essential for cancer cell growth and survival. BCEU has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. BCEU has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects
BCEU has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, BCEU has been shown to possess anti-inflammatory and antioxidant properties. BCEU has also been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BCEU is its potential as a lead compound for the development of new antitumor drugs. BCEU has been shown to have potent antitumor activity in vitro, and its mechanism of action is different from that of many currently available antitumor drugs. However, one of the limitations of BCEU is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on BCEU. One area of interest is the development of new derivatives of BCEU with improved solubility and pharmacological properties. Another area of interest is the investigation of the potential of BCEU as a treatment for other diseases, such as inflammatory and infectious diseases. Finally, the investigation of the mechanism of action of BCEU and its interaction with cellular targets could lead to the discovery of new therapeutic targets for cancer and other diseases.
Conclusion
In conclusion, BCEU is a synthetic compound that has gained increasing attention in scientific research due to its potential biological and pharmacological activities. BCEU has been shown to possess antitumor, anti-inflammatory, and antiviral properties, and its mechanism of action involves the inhibition of several cellular processes that are essential for cancer cell growth and survival. While there are limitations to the use of BCEU in lab experiments, its potential as a lead compound for the development of new antitumor drugs and its potential for the treatment of other diseases make it an area of interest for future research.
Propriétés
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-3-10-8-11(17)4-6-13(10)19-16(21)20-14-9-12(18)5-7-15(14)22-2/h4-9H,3H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXSJMXVRIQJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4727348.png)
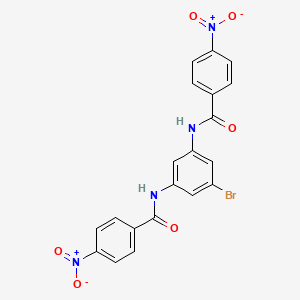
![4-chloro-N-[3-(4-morpholinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4727368.png)
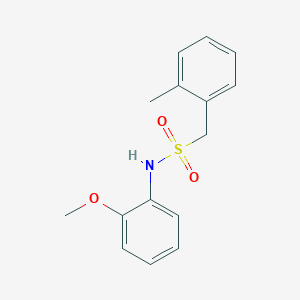
![4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4727381.png)
![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4727388.png)
![ethyl {[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4727394.png)

![5-[(dimethylamino)sulfonyl]-2-methyl-N-(3-methylbutyl)benzamide](/img/structure/B4727397.png)

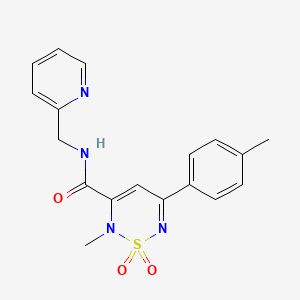
![N-[4-(allyloxy)phenyl]-N'-cyclopropylethanediamide](/img/structure/B4727426.png)

